Cas no 1538-69-8 (diethyl (propan-2-yl)phosphonate)
Diethyl (propan-2-yl)phosphonate is an organophosphorus compound characterized by its phosphonate ester functionality. This reagent is commonly employed as a versatile intermediate in organic synthesis, particularly in the preparation of phosphorylated compounds and as a precursor for Horner-Wadsworth-Emmons reactions. Its structure, featuring an isopropyl group adjacent to the phosphonate moiety, enhances its reactivity in nucleophilic and electrophilic transformations. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous reaction conditions. Its stability under standard storage conditions and well-defined reactivity profile make it a reliable choice for applications in medicinal chemistry, agrochemical synthesis, and materials science.

1538-69-8 structure
Product name:diethyl (propan-2-yl)phosphonate
diethyl (propan-2-yl)phosphonate Chemical and Physical Properties
Names and Identifiers
-
- Phosphonic acid,P-(1-methylethyl)-, diethyl ester
- 2-diethoxyphosphorylpropane
- Diethyl isopropylphosphonate
- NULL
- diethyl isopropropylphosphonite
- isopropylphosphonate de diethyle
- Isopropylphosphonic acid,diethyl ester
- O,O-diethylmethyl-1 ethylphosphonate
- AURORA KA-1463
- isopropyl-phosphonicaciddiethylester
- 1-METHYLETHYLPHOSPHONICACIDDIETHYLESTER
- DIETHYLISOPROPYLPHOSPHONATE
- Diethyl isopropylphosphonate,98%
- diethyl (propan-2-yl)phosphonate
- FT-0693219
- 1538-69-8
- Isopropylphosphonic acid, diethyl ester
- SCHEMBL10201143
- DTXSID80343008
- AKOS037622105
- EN300-171453
- isopropyl-phosphonic acid diethyl ester
- PPMDSXRMQXBCJW-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3
- InChI Key: PPMDSXRMQXBCJW-UHFFFAOYSA-N
- SMILES: CCOP(C(C)C)(=O)OCC
Computed Properties
- Exact Mass: 180.09200
- Monoisotopic Mass: 180.09153140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 35.5Ų
- Surface Charge: 0
Experimental Properties
- Color/Form: liquid
- Density: 0.66
- Boiling Point: 59-61 °C (25 mmHg)
- PSA: 45.34000
- LogP: 2.66090
- Solubility: Not determined
diethyl (propan-2-yl)phosphonate Security Information
diethyl (propan-2-yl)phosphonate Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
diethyl (propan-2-yl)phosphonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-171453-0.1g |
diethyl (propan-2-yl)phosphonate |
1538-69-8 | 95% | 0.1g |
$221.0 | 2023-09-20 | |
Enamine | EN300-171453-0.25g |
diethyl (propan-2-yl)phosphonate |
1538-69-8 | 95% | 0.25g |
$315.0 | 2023-09-20 | |
Enamine | EN300-171453-2.5g |
diethyl (propan-2-yl)phosphonate |
1538-69-8 | 95% | 2.5g |
$1260.0 | 2023-09-20 | |
Enamine | EN300-171453-10.0g |
diethyl (propan-2-yl)phosphonate |
1538-69-8 | 95% | 10g |
$2762.0 | 2023-06-08 | |
Enamine | EN300-171453-10g |
diethyl (propan-2-yl)phosphonate |
1538-69-8 | 95% | 10g |
$2762.0 | 2023-09-20 | |
1PlusChem | 1P00ADDB-50mg |
DIETHYLISOPROPYLPHOSPHONATE |
1538-69-8 | 95% | 50mg |
$233.00 | 2025-02-25 | |
Aaron | AR00ADLN-250mg |
DIETHYLISOPROPYLPHOSPHONATE |
1538-69-8 | 95% | 250mg |
$459.00 | 2025-01-23 | |
1PlusChem | 1P00ADDB-250mg |
DIETHYLISOPROPYLPHOSPHONATE |
1538-69-8 | 95% | 250mg |
$445.00 | 2025-02-25 | |
1PlusChem | 1P00ADDB-500mg |
DIETHYLISOPROPYLPHOSPHONATE |
1538-69-8 | 95% | 500mg |
$675.00 | 2025-02-25 | |
Aaron | AR00ADLN-2.5g |
DIETHYLISOPROPYLPHOSPHONATE |
1538-69-8 | 95% | 2.5g |
$1758.00 | 2023-12-15 |
diethyl (propan-2-yl)phosphonate Related Literature
-
1. Hydrogen bonding. Part 10. A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethaneMichael H. Abraham,Priscilla L. Grellier,David V. Prior,Jeffrey J. Morris,Peter J. Taylor J. Chem. Soc. Perkin Trans. 2 1990 521
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